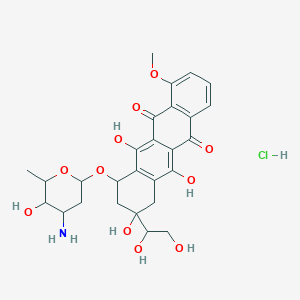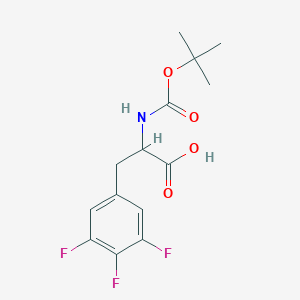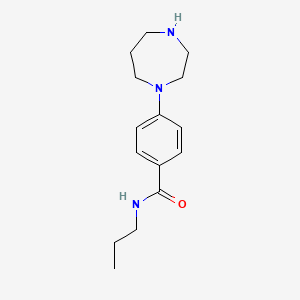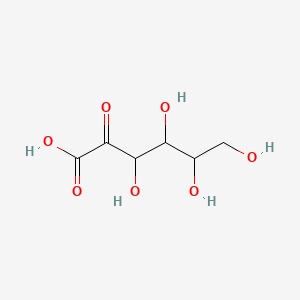
3-Fluoro-2-phenylpyridine-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenylpyridine-4-methanol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, the reaction of 3-bromo-2-phenylpyridine with a fluorinating agent such as Selectfluor® can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. The use of Selectfluor® and other similar reagents has been applied in the synthesis of compounds with herbicidal activity . The process typically involves the reaction of the precursor compound with the fluorinating agent under controlled conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Fluoro-2-phenylpyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced aromatic ring.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-phenylpyridine-4-methanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 3-Fluoro-2-phenylpyridine-4-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Fluoro-3-phenylpyridine: Similar in structure but lacks the hydroxyl group.
3-Fluoro-4-aminopyridine: Contains an amino group instead of the phenyl group.
2-Fluoro-4-methylpyridine: Contains a methyl group instead of the phenyl group.
Uniqueness
3-Fluoro-2-phenylpyridine-4-methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct physical, chemical, and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC名 |
(3-fluoro-2-phenylpyridin-4-yl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
InChIキー |
OIMDJQSABUQXOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)




![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)
